An In-depth Technical Guide to the Physicochemical Properties of 1-Propyl-1H-1,2,3-triazol-4-amine
An In-depth Technical Guide to the Physicochemical Properties of 1-Propyl-1H-1,2,3-triazol-4-amine
This technical guide offers a comprehensive overview of the predicted physicochemical properties and a plausible synthetic route for 1-Propyl-1H-1,2,3-triazol-4-amine. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are interested in the synthesis and characterization of novel triazole derivatives.
Predicted Physicochemical Properties
Due to the absence of experimental data for 1-Propyl-1H-1,2,3-triazol-4-amine, the following table summarizes the physicochemical properties of a close structural analog, 1-Methyl-1H-1,2,3-triazol-4-amine, to provide an estimated profile. It is anticipated that the propyl substituent will slightly increase the molecular weight, boiling point, and lipophilicity (logP) compared to the methyl analog.
| Property | Predicted Value for 1-Propyl-1H-1,2,3-triazol-4-amine (Estimated) | Reported Value for 1-Methyl-1H-1,2,3-triazol-4-amine[1] |
| Molecular Formula | C₅H₁₀N₄ | C₃H₆N₄ |
| Molecular Weight | 126.16 g/mol | 98.11 g/mol |
| Appearance | White to off-white solid (predicted) | - |
| Melting Point | Data not available | Data not available |
| Boiling Point | Higher than methyl analog (predicted) | Data not available |
| pKa | Data not available | Data not available |
| LogP | Higher than methyl analog (predicted) | -0.7 |
| Solubility | Soluble in polar organic solvents (predicted) | Data not available |
Proposed Synthetic Pathway
The synthesis of 1-Propyl-1H-1,2,3-triazol-4-amine can be envisioned through a multi-step process involving a 1,3-dipolar cycloaddition reaction followed by a Dimroth rearrangement. This approach is a well-established method for the preparation of N-substituted 4-aminotriazoles.
The proposed synthetic workflow is illustrated in the diagram below:
Caption: Proposed synthetic pathway for 1-Propyl-1H-1,2,3-triazol-4-amine.
Detailed Experimental Protocols (Proposed)
The following are hypothetical experimental protocols for the synthesis of 1-Propyl-1H-1,2,3-triazol-4-amine based on established chemical transformations for similar compounds. These protocols require optimization and experimental validation.
Materials:
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1-Bromopropane
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Sodium azide (NaN₃)
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N,N-Dimethylformamide (DMF)
Procedure:
-
In a round-bottom flask, dissolve sodium azide in DMF.
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Add 1-bromopropane to the solution dropwise at room temperature with stirring.
-
Heat the reaction mixture to 50-60°C and maintain for several hours until the reaction is complete (monitored by TLC or GC-MS).
-
After cooling to room temperature, pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain propyl azide. Caution: Alkyl azides are potentially explosive and should be handled with appropriate safety precautions.
Materials:
-
Propyl azide
-
Malononitrile
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Sodium ethoxide (NaOEt) or another suitable base
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Ethanol
Procedure:
-
In a reaction vessel, dissolve malononitrile in anhydrous ethanol.
-
Add a solution of sodium ethoxide in ethanol to the malononitrile solution at 0°C to form the corresponding carbanion.
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To this mixture, add propyl azide dropwise while maintaining the temperature at 0°C.
-
Allow the reaction to warm to room temperature and stir for an extended period until the cycloaddition is complete.
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Neutralize the reaction mixture with a dilute acid (e.g., acetic acid) and remove the solvent under reduced pressure.
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The crude product can be purified by recrystallization or column chromatography to yield 5-amino-1-propyl-1H-1,2,3-triazole-4-carbonitrile.
The Dimroth rearrangement is a known method for the interconversion of aminotriazoles.[2][3] The conversion of the 5-amino-4-carbonitrile intermediate to the desired 4-amino product is a hypothetical step that would likely involve rearrangement and subsequent removal of the carbonitrile group.
Materials:
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5-Amino-1-propyl-1H-1,2,3-triazole-4-carbonitrile
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Suitable solvent (e.g., pyridine, high-boiling point alcohols)
-
Acid or base catalyst (optional, for optimization)
Procedure:
-
Dissolve 5-amino-1-propyl-1H-1,2,3-triazole-4-carbonitrile in a high-boiling point solvent.
-
Heat the solution to reflux for an extended period to induce the Dimroth rearrangement. The progress of the reaction should be monitored by a suitable analytical technique (e.g., HPLC, LC-MS).
-
This rearrangement would theoretically yield an isomeric mixture. Subsequent reaction conditions (e.g., acidic or basic hydrolysis) would be necessary to remove the carbonitrile group to yield the final product.
-
After the reaction is complete, cool the mixture and remove the solvent. The final product, 1-Propyl-1H-1,2,3-triazol-4-amine, would require purification, for instance by column chromatography.
Signaling Pathways and Biological Activity
There is no specific information available regarding the biological activity or associated signaling pathways for 1-Propyl-1H-1,2,3-triazol-4-amine. However, the 1,2,3-triazole scaffold is a well-known pharmacophore present in a variety of biologically active compounds. Derivatives of 4-amino-1,2,3-triazole have been investigated for their potential as inhibitors of enzymes such as indoleamine 2,3-dioxygenase (IDO1), which is a target in immuno-oncology.[4] Further research would be required to determine the biological profile of this specific compound.
The diagram below illustrates a generalized workflow for screening the biological activity of a novel compound like 1-Propyl-1H-1,2,3-triazol-4-amine.
Caption: General workflow for biological activity screening of a novel compound.
References
- 1. 1-methyl-1H-1,2,3-triazol-4-amine | C3H6N4 | CID 14536434 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Dimroth rearrangement - Wikipedia [en.wikipedia.org]
- 3. The Dimroth rearrangement. Part XII. Transformation by alkali of 4-amino-3-benzyl-1,2,3-triazole and its 5-substituted derivatives into the corresponding 4-benzylamino isomers. Retrogression of this reaction in neutral solvents - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
